molecular formula C12H12ClN3O B15154575 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B15154575
M. Wt: 249.69 g/mol
InChI Key: GLWWWROARWYMLW-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzohydrazide with pyrrolidine and an appropriate oxidizing agent to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method. This approach minimizes waste and reduces the overall environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-triazole
  • 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(2-Chlorophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exhibits unique reactivity and biological activity due to the presence of the oxadiazole ring. This structural feature imparts distinct electronic properties and enhances the compound’s ability to interact with various biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H12ClN3O/c13-9-5-2-1-4-8(9)11-15-12(17-16-11)10-6-3-7-14-10/h1-2,4-5,10,14H,3,6-7H2

InChI Key

GLWWWROARWYMLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

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